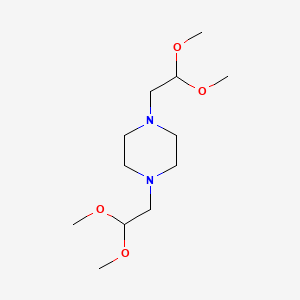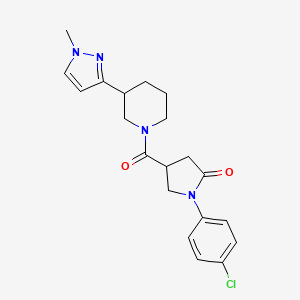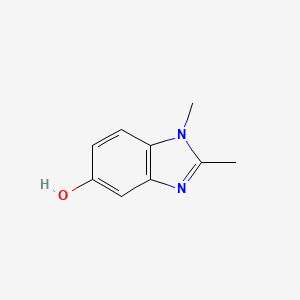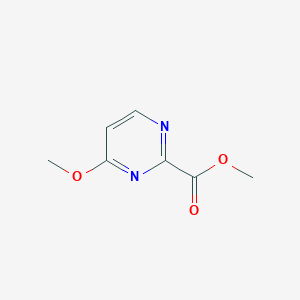
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide, also known as BRD0705, is a novel small molecule compound that has gained attention in recent years due to its potential as a therapeutic agent. BRD0705 belongs to the class of pyridazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide is not fully understood. However, studies have suggested that 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide may exert its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. In addition, 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide has been found to interact with various proteins, including HDAC6 and HSP90, which may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In cancer research, 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In addition, 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, there are also some limitations to using 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide in lab experiments. One limitation is that 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide is not very soluble in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide. One area of research is to further elucidate the mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide, which could help to identify potential new therapeutic targets. Another area of research is to explore the potential of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide as a therapeutic agent in other diseases, such as cardiovascular disease and metabolic disorders. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide in humans.
Conclusion:
In conclusion, 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide is a novel small molecule compound that has gained attention in recent years due to its potential as a therapeutic agent. 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide has been extensively studied for its potential in cancer, inflammation, and neurological disorders. Although the exact mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide is not fully understood, it has been found to exhibit a range of biochemical and physiological effects. While there are some limitations to using 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide in lab experiments, there are also several future directions for research on this compound. Overall, 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide has the potential to be a valuable therapeutic agent in the future.
Méthodes De Synthèse
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide involves a multi-step process that starts with the reaction between 4-bromoaniline and ethyl acetoacetate to form 4-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester. This intermediate is then treated with hydrazine hydrate to yield 2-amino-3-(4-bromophenyl)-6-oxopyridazine. Finally, the target compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide is obtained by reacting 2-amino-3-(4-bromophenyl)-6-oxopyridazine with 2,5-diethoxybenzoyl chloride in the presence of triethylamine.
Applications De Recherche Scientifique
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-diethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O4/c1-3-29-17-9-11-20(30-4-2)19(13-17)24-21(27)14-26-22(28)12-10-18(25-26)15-5-7-16(23)8-6-15/h5-13H,3-4,14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLHVNXLYSEVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl[(phenylsulfonyl)amino]acetic acid](/img/structure/B2755733.png)


![{5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(4-chlorophenyl)carbamate](/img/structure/B2755737.png)


![2-(benzo[d]isoxazol-3-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2755741.png)
![1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2755742.png)



![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2755752.png)
![1,7-dimethyl-3-(2-oxo-2-phenylethyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2755755.png)
